ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C26H19N3O5 This compound is notable for its intricate structure, which includes an indole core, a naphthyl group, and a pyrimidinylidene moiety
Preparation Methods
The synthesis of ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-naphthylamine with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts.
Scientific Research Applications
Ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its pharmacological properties.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism by which ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core and naphthyl group allow it to bind to proteins and enzymes, modulating their activity. The pyrimidinylidene moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
When compared to similar compounds, ethyl 3-[(1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
This compound analogs: These compounds have slight variations in their structure, such as different substituents on the indole or naphthyl groups.
Indole derivatives: Compounds with an indole core but different substituents, which may have varying biological activities.
Naphthyl derivatives: Compounds with a naphthyl group but different core structures, affecting their chemical and biological properties.
Properties
Molecular Formula |
C26H19N3O5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl (3E)-3-[(6-hydroxy-1-naphthalen-1-yl-2,4-dioxopyrimidin-5-yl)methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C26H19N3O5/c1-2-34-25(32)22-18(17-11-5-6-12-20(17)27-22)14-19-23(30)28-26(33)29(24(19)31)21-13-7-9-15-8-3-4-10-16(15)21/h3-14,31H,2H2,1H3,(H,28,30,33)/b18-14+ |
InChI Key |
YMGNIIOIAIJUHN-NBVRZTHBSA-N |
Isomeric SMILES |
CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)NC3=O)C4=CC=CC5=CC=CC=C54)O |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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